Product packaging for 3-Hydroxy-2-oxobutyl azilsartan ester(Cat. No.:CAS No. 1883681-10-4)

3-Hydroxy-2-oxobutyl azilsartan ester

Cat. No.: B8819771
CAS No.: 1883681-10-4
M. Wt: 542.5 g/mol
InChI Key: TXXUTGFXKACUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-oxobutyl Azilsartan Ester (CAS 1883681-10-4) is a fully characterized chemical compound used as a reference standard for the active pharmaceutical ingredient (API) Azilsartan . This high-purity analytical standard is compliant with stringent international regulatory and pharmacopeia guidelines, making it an essential tool for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves to ensure batch-to-batch reproducibility and traceability against pharmacopeial standards (USP or EP) . The compound has a molecular formula of C₂₉H₂₆N₄O₇ and a molecular weight of 542.54 g/mol . It is typically supplied as a white to off-white solid and should be stored at 2-8°C in a refrigerator, often under an inert atmosphere to maintain stability . This product is intended for laboratory and analytical purposes only, including HPLC analysis, stability testing, and impurity profiling . It is strictly for research use and is not approved for human or animal consumption. A batch-specific Certificate of Analysis (CoA) is available, detailing the comprehensive analytical data for this reference material .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1883681-10-4

Molecular Formula

C29H26N4O7

Molecular Weight

542.5 g/mol

IUPAC Name

(3-hydroxy-2-oxobutyl) 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C29H26N4O7/c1-3-38-28-30-23-10-6-9-22(27(36)39-16-24(35)17(2)34)25(23)33(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-31-29(37)40-32-26/h4-14,17,34H,3,15-16H2,1-2H3,(H,31,32,37)

InChI Key

TXXUTGFXKACUGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC(=O)C(C)O

Origin of Product

United States

Prodrug Design Principles and Structural Considerations for Azilsartan Esters

The design of prodrugs, such as 3-Hydroxy-2-oxobutyl azilsartan (B1666440) ester, is a deliberate chemical modification of a pharmacologically active agent to overcome certain limitations. These modifications are intended to be temporary, with the expectation that the prodrug will be converted to the active parent drug in vivo.

Design Rationale for Ester Linkages in Prodrugs

Ester linkages are frequently employed in prodrug design for several key reasons. One of the primary motivations is to enhance the lipophilicity of a drug. By masking polar functional groups like carboxylic acids, esters can improve a drug's ability to cross biological membranes, thereby potentially increasing its oral bioavailability. In the case of azilsartan, which is administered as the prodrug azilsartan medoxomil, the ester moiety is hydrolyzed in the gastrointestinal tract to release the active azilsartan. nih.govnih.gov This strategy allows for efficient absorption from the gut. nih.gov

Ester prodrugs are typically designed to be cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues, ensuring the timely release of the active drug. scirp.org The specific type of ester used can be tailored to control the rate and location of this conversion.

Impact of the 3-Hydroxy-2-oxobutyl Moiety on Prodrug Properties

Influence on Chemical Reactivity and Stability

The chemical structure of the 3-hydroxy-2-oxobutyl moiety can be expected to influence the stability of the ester bond. The presence of a hydroxyl group and a ketone functional group in close proximity could potentially affect the electronic environment of the ester linkage, thereby influencing its susceptibility to hydrolysis. The stability of the prodrug is a crucial factor, as it must remain intact until it reaches the desired site for conversion to the active drug.

Steric and Electronic Effects on Enzymatic Recognition

The bioconversion of an ester prodrug to its active form is mediated by enzymes, and the efficiency of this process is dependent on how well the prodrug fits into the enzyme's active site. The size, shape, and electronic properties of the 3-hydroxy-2-oxobutyl group play a significant role in this recognition. The steric bulk of the promoiety can influence the approach of the enzyme, while its electronic characteristics can affect the binding affinity within the active site. The successful design of a prodrug hinges on a balance between stability in the bottle and lability in the body, a factor heavily influenced by these steric and electronic considerations.

Structure-Activity Relationship (SAR) Studies of Azilsartan Ester Prodrugs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For azilsartan ester prodrugs, these studies would focus on how variations in the ester group affect both the rate of conversion to the active drug and the ultimate pharmacological effect.

Correlation Between Ester Structure and Prodrug Activation Rate

The rate at which an azilsartan ester prodrug is hydrolyzed to the active azilsartan is a key determinant of its pharmacokinetic profile. SAR studies would investigate how modifications to the ester moiety, including the 3-hydroxy-2-oxobutyl group, impact this activation rate. For instance, altering the length, branching, or functional groups of the ester chain could modulate the speed of enzymatic cleavage. This information is vital for fine-tuning the release characteristics of the active drug to achieve the desired therapeutic effect.

Comparative Analysis with Other Azilsartan Prodrugs (e.g., Azilsartan Medoxomil)

A direct comparative analysis of the pharmacokinetic and pharmacodynamic properties of "3-Hydroxy-2-oxobutyl azilsartan ester" as a prodrug is not feasible due to the lack of scientific literature supporting its intentional design and evaluation for this purpose. It is consistently referenced as an impurity that can arise during the synthesis or degradation of azilsartan medoxomil. researchgate.net However, a comparative discussion can be framed by contrasting the established prodrug, azilsartan medoxomil, with its active metabolite, azilsartan, to underscore the rationale and advantages of the prodrug approach.

Azilsartan medoxomil is a prodrug of azilsartan, designed to enhance the oral bioavailability of the active compound. drugbank.comnih.gov The ester linkage in azilsartan medoxomil is rapidly hydrolyzed in the gastrointestinal tract to release azilsartan. drugbank.com The parent prodrug is typically not detectable in the plasma after oral administration. drugbank.comnih.gov The metabolism of azilsartan then proceeds, primarily through the cytochrome P450 enzyme system, to form inactive metabolites M-I and M-II. drugbank.com

Forced degradation studies of azilsartan medoxomil have been conducted to understand its stability under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis. nih.govnih.gov These studies are crucial for identifying potential degradation products, including various ester and acid impurities, which could include compounds structurally related to this compound. nih.govjyoungpharm.org The formation of such impurities highlights the importance of the stability of the ester promoiety in a prodrug's design.

The following table provides a comparative overview of the physicochemical properties of azilsartan and its medoxomil ester prodrug, illustrating the modifications made to improve its drug-like properties.

PropertyAzilsartanAzilsartan MedoxomilReference
Molecular FormulaC25H20N4O5C30H24N4O8
Molecular Weight456.45 g/mol568.54 g/mol
Aqueous SolubilityLowImproved nih.gov
Bioavailability (oral)LowApproximately 60% drugbank.comnih.gov
Primary RoleActive Angiotensin II Receptor BlockerProdrug drugbank.com

Bioisosteric Modifications and Their Potential in Azilsartan Prodrug Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. clearsynth.com This approach is utilized to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. clearsynth.com In the context of azilsartan and other angiotensin II receptor blockers (ARBs), bioisosteric modifications have been pivotal in their development.

A prominent example of bioisosterism in ARBs is the replacement of the carboxylic acid group with a tetrazole ring. This modification can influence the acidity, lipophilicity, and metabolic stability of the compound. The success of this strategy is highly dependent on the specific molecular context, as not all substitutions will lead to favorable outcomes.

While specific bioisosteric modifications of the "3-Hydroxy-2-oxobutyl" promoiety of the azilsartan ester are not documented, the principles of bioisosterism can be applied to the design of novel azilsartan prodrugs. For instance, altering the ester promoiety with bioisosteric replacements could modulate the rate of hydrolysis, thereby fine-tuning the release of the active azilsartan. This could potentially lead to prodrugs with different pharmacokinetic profiles, such as a more sustained release or altered absorption characteristics.

The following table presents examples of bioisosteric replacements for carboxylic acids, a common feature in many ARBs, which can influence their properties.

Original Functional GroupBioisosteric ReplacementPotential ImpactReference
Carboxylic Acid (-COOH)TetrazoleModulates acidity and metabolic stability
Carboxylic Acid (-COOH)Hydroxamic AcidAlters binding interactions and acidity
Carboxylic Acid (-COOH)SulfonamideChanges polarity and hydrogen bonding capacity
Ester (-COOR)Amide (-CONHR)Increases stability to hydrolysis

The application of these principles to the ester portion of an azilsartan prodrug could yield novel compounds with optimized delivery of the active therapeutic agent. The design of such molecules would require careful consideration of the electronic and steric properties of the bioisosteric replacement to ensure efficient enzymatic cleavage and release of azilsartan.

Enzymatic Activation and Biotransformation of 3 Hydroxy 2 Oxobutyl Azilsartan Ester

General Mechanisms of Ester Hydrolysis in Biological Systems

Ester-based prodrugs are widely utilized to improve the pharmacokinetic properties of parent drugs. Their activation relies on hydrolysis, a chemical reaction where an ester bond is cleaved by the addition of water. In biological systems, this process is not spontaneous but is efficiently catalyzed by a class of enzymes known as esterases or hydrolases. These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, intestines, and blood plasma.

The general mechanism involves the nucleophilic attack on the carbonyl carbon of the ester group by a residue (often serine) in the enzyme's active site. This forms a transient tetrahedral intermediate, which then collapses, releasing the alcohol moiety of the ester and forming an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the active carboxylic acid drug, in this case, azilsartan (B1666440). This enzymatic conversion can occur pre-systemically in the gastrointestinal tract during absorption or systemically in the blood and various tissues like the liver researchgate.netresearchgate.net.

Identification and Characterization of Key Hydrolases

The biotransformation of the prodrug azilsartan medoxomil into its active moiety, azilsartan, is mediated by several hydrolase enzymes. In vitro studies suggest that the enzymes responsible for this conversion in human plasma, liver, and the small intestine are similar to those that hydrolyze olmesartan (B1677269) medoxomil nih.gov. Research has identified specific carboxylesterases and, notably, the enzyme carboxymethylenebutenolidase homolog as key players in this bioactivation process researchgate.netnih.gov.

Role of Carboxylesterase Enzymes (e.g., CES1, CES2)

Carboxylesterases (CES) are a superfamily of serine hydrolases that are crucial for the metabolism of a wide range of xenobiotics, including many ester prodrugs. The two major forms in humans are CES1, predominantly found in the liver, and CES2, which is highly expressed in the small intestine. While specific studies detailing the precise contribution of CES1 versus CES2 in the hydrolysis of azilsartan medoxomil are not extensively detailed in the provided context, esterases in the gastrointestinal tract and liver are confirmed to be responsible for its rapid hydrolysis researchgate.net. Given their locations and known function, CES2 likely contributes significantly to the pre-systemic conversion during drug absorption in the gut, while CES1 is involved in any hepatic metabolism of the prodrug that enters the portal circulation.

Involvement of Carboxymethylenebutenolidase Homolog (CMBL)

A significant discovery in the metabolism of certain medoxomil ester prodrugs has been the role of the carboxymethylenebutenolidase homolog (CMBL) researchgate.netnih.gov. This enzyme was identified as a primary bioactivating hydrolase for olmesartan medoxomil in the human liver and intestine nih.govnih.gov. Studies have confirmed that CMBL also plays a key role in the hydrolysis of azilsartan medoxomil researchgate.netnih.gov. CMBL is a cysteine hydrolase that effectively converts the prodrug into its pharmacologically active metabolite uniprot.orgdoi.org. Its presence and activity in both the intestine and liver underscore its importance for the systemic availability of the active drug, azilsartan doi.org. The enzyme is a major contributor to the prodrug's bioactivation, particularly in the human intestine doi.org.

Key Hydrolases in Azilsartan Ester Biotransformation
EnzymePrimary Location(s)Role in Hydrolysis
Carboxylesterases (CES)Liver (CES1), Small Intestine (CES2)General esterase activity contributing to hydrolysis in the gut and liver.
Carboxymethylenebutenolidase Homolog (CMBL)Liver, IntestineA recently discovered and key hydrolase for the bioactivation of azilsartan medoxomil in the intestine and liver. researchgate.netnih.gov

In Vitro Metabolic Stability Studies of 3-Hydroxy-2-oxobutyl Azilsartan Ester

In vitro studies are essential for characterizing the metabolic fate of a prodrug. For azilsartan medoxomil, these studies assess the rate and extent of its conversion to azilsartan in various biological matrices, providing insights into its stability and the primary sites of its activation.

Enzymatic Hydrolysis Kinetics in Liver and Intestinal Preparations

Azilsartan medoxomil undergoes rapid and extensive hydrolysis to its active form, azilsartan, in the gastrointestinal tract researchgate.netresearchgate.net. This conversion happens quickly during the absorption process europa.eu. Studies utilizing human liver and small intestinal cytosol confirm that these tissues are primary sites for this bioactivation nih.gov. The rapid conversion kinetics in these preparations indicate that the responsible enzymes, including CMBL and carboxylesterases, are highly efficient. This ensures that most of the prodrug is converted before or shortly after entering systemic circulation, maximizing the bioavailability of the active moiety drugbank.com.

Plasma Stability Assessments

Consistent with its characterization as a prodrug, azilsartan medoxomil has low stability in human plasma. Following oral administration, the parent ester compound is not detectable in plasma, indicating that hydrolysis occurs rapidly and completely in the gut wall, liver, and/or blood drugbank.com. This rapid conversion is a key feature of its pharmacokinetic profile, ensuring that the systemic effects are mediated by the intended active molecule, azilsartan drugbank.comresearchgate.net. The high efficiency of plasma esterases contributes to this swift transformation.

Summary of In Vitro Stability of Azilsartan Medoxomil
Biological MatrixStability/Hydrolysis RatePrimary Outcome
Liver Preparations (Cytosol)Rapid HydrolysisEfficient conversion to the active drug, azilsartan. nih.gov
Intestinal Preparations (Cytosol)Rapid HydrolysisSignificant pre-systemic conversion during absorption. researchgate.netnih.gov
PlasmaLow Stability / Rapid HydrolysisParent prodrug is not detected in plasma post-administration. drugbank.com

In Vitro Prodrug Activation Studies to Azilsartan

The conversion of the prodrug azilsartan medoxomil to its pharmacologically active form, azilsartan, is a critical step for its therapeutic efficacy. This bioactivation is achieved through rapid hydrolysis of the ester linkage. In vitro studies are essential to elucidate the mechanisms and enzymatic players involved in this process.

In vitro investigations have demonstrated that azilsartan medoxomil is efficiently hydrolyzed to azilsartan in various biological matrices, including intestinal and liver preparations. These studies utilize subcellular fractions, such as microsomes and cytosol, from different tissues to pinpoint the location and nature of the hydrolyzing enzymes. The primary enzymes responsible for this activation have been identified as carboxylesterases.

Research has shown that the hydrolysis occurs rapidly in the gastrointestinal tract during the absorption phase. This is supported by the fact that the prodrug, azilsartan medoxomil, is typically not detected in the plasma following oral administration, indicating a swift and complete conversion to the active moiety, azilsartan.

Species-Specific Differences in Prodrug Activation Enzymes

The enzymatic machinery responsible for the activation of prodrugs can vary significantly across different species. This has important implications for preclinical drug development and the translation of animal study results to humans. In the case of azilsartan medoxomil, notable species-specific differences in the activity of prodrug-activating enzymes have been observed.

Studies comparing the hydrolase activities in tissue preparations from humans, monkeys, rats, mice, and dogs have revealed variances in the rate and primary site of azilsartan medoxomil hydrolysis. The primary enzymes involved in the bioactivation of azilsartan medoxomil are carboxylesterases, with carboxymethylenebutenolidase (CMBL) playing a significant role. The expression and activity of these enzymes can differ between species, leading to variations in the pharmacokinetics of azilsartan.

For instance, the intestinal and hepatic cytosolic fractions of humans, monkeys, rats, and mice show substantial hydrolytic activity towards azilsartan medoxomil, which correlates well with the presence of CMBL. In contrast, dogs may exhibit different patterns of enzyme distribution and activity. Understanding these species-specific differences is crucial for accurately predicting the drug's behavior in humans based on preclinical animal models.

Subsequent Metabolism of Azilsartan and the 3-Hydroxy-2-oxobutyl Moiety

Once azilsartan is formed from its prodrug, it undergoes further metabolism in the body, primarily in the liver. Concurrently, the ester moiety that is cleaved from the prodrug is also metabolized.

Role of Cytochrome P450 Enzymes (e.g., CYP2C9) in Azilsartan Metabolism

The metabolism of the active drug, azilsartan, is predominantly mediated by the cytochrome P450 (CYP) system of enzymes. nih.gov Extensive research has identified CYP2C9 as the principal enzyme responsible for the oxidative metabolism of azilsartan. nih.gov

Genetic variations, or polymorphisms, in the CYP2C9 gene can lead to differences in enzyme activity among individuals, which may affect the metabolism and clearance of azilsartan. In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed the major role of CYP2C9 in the biotransformation of azilsartan. Other CYP isoforms, such as CYP2C8 and CYP2B6, have been found to play a minor role in its metabolism.

The primary metabolic pathway mediated by CYP2C9 is the O-dealkylation of the ethoxy group on the benzimidazole ring of azilsartan. This metabolic step leads to the formation of a major, but pharmacologically inactive, metabolite.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Pharmacokinetic Profile of Azilsartan (B1666440) Medoxomil in Animal Models

Following oral administration, azilsartan medoxomil is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and liver to form its pharmacologically active metabolite, azilsartan. nih.govnih.gov The prodrug, azilsartan medoxomil, is typically not detected in plasma, indicating a swift and complete conversion during the absorption process. nih.govdrugbank.com

Absorption and Bioavailability of Azilsartan in Animal Models

Studies in rats and dogs show that after oral administration of the prodrug azilsartan medoxomil, the active compound azilsartan is the primary component measured in systemic circulation. nih.gov Research indicates that azilsartan medoxomil is absorbed from the small intestine and undergoes nearly complete hydrolysis during this absorption phase. nih.gov

The systemic bioavailability of the active azilsartan moiety following administration of the prodrug varies between preclinical species. The estimated absolute bioavailability was 12.4% in rats and 53.9% in dogs. fda.gov Peak plasma concentrations (Cmax) of azilsartan were achieved rapidly, with the time to reach Cmax (Tmax) being approximately 0.7 hours in both rats and dogs under fasted conditions. fda.gov

Pharmacokinetic Absorption and Bioavailability Parameters of Azilsartan in Animal Models
ParameterRatsDogsReference
Absolute Bioavailability (%)12.453.9 fda.gov
Time to Peak Concentration (Tmax, hours)~0.7~0.7 fda.gov

Distribution Characteristics in Preclinical Species

Azilsartan exhibits extensive binding to plasma proteins, primarily serum albumin, with over 99% of the drug being bound. drugbank.comnih.gov In preclinical studies using rats, it was observed that minimal amounts of azilsartan-associated radioactivity crossed the blood-brain barrier. nih.govnih.gov However, the compound was shown to pass through the placental barrier and was distributed to the fetus in pregnant rats. drugbank.comfda.govnih.gov

Elimination Pathways of Azilsartan and its Metabolites

The elimination of azilsartan and its metabolites occurs primarily through metabolism and subsequent excretion, mainly in the feces. fda.gov Following an oral dose of radiolabeled azilsartan medoxomil in rats and dogs, only a small fraction of the radioactivity was recovered in the urine (2% in rats and 5.4% in dogs), with the majority being excreted fecally. fda.gov This indicates that azilsartan is almost entirely metabolized before elimination in these species. fda.gov

Azilsartan is metabolized into two main, pharmacologically inactive metabolites: M-I, formed through decarboxylation, and M-II, formed via O-dealkylation. nih.govdrugbank.com In vitro studies have identified several cytochrome P450 enzymes involved in its metabolism, with CYP2C9 being a principal enzyme. nih.govfda.gov Studies confirmed that all metabolites identified in human hepatic microsomes were also produced by hepatic microsomes from various animal species, including rats and dogs. fda.gov

Systemic Exposure and Half-Life of Active Azilsartan

After the oral administration of azilsartan medoxomil, systemic exposure is predominantly to the active azilsartan moiety. fda.gov In rats, azilsartan accounted for 93.7% of the drug-related material in plasma, while in dogs, it constituted 90.0%. fda.gov

The elimination half-life of azilsartan in animal models is relatively short. In rats and dogs, the plasma half-life ranged from 4 to 6 hours. nih.gov Another study reported specific half-lives of approximately 5.2 hours in rats and 2.8 hours in dogs under fasted conditions. fda.gov Despite the relatively short half-life, repeated once-daily dosing does not lead to plasma accumulation, and steady-state concentrations are typically achieved within five days. drugbank.comnih.gov

Systemic Exposure and Half-Life of Azilsartan in Animal Models
ParameterValueSpeciesReference
Half-Life (t½)4 - 6 hoursRats, Dogs nih.gov
Half-Life (t½)~5.2 hoursRats (fasted) fda.gov
Half-Life (t½)~2.8 hoursDogs (fasted) fda.gov
Time to Steady State~5 daysGeneral drugbank.comnih.gov

Pharmacodynamic Evaluation in Animal Models

The pharmacodynamic effects of azilsartan medoxomil are mediated by its active metabolite, azilsartan, which is a potent, selective, and competitive antagonist of the AT1 receptor. europa.eu In various hypertensive animal models, including spontaneously hypertensive rats (SHR) and renal hypertensive dogs, oral administration of azilsartan medoxomil resulted in a significant, dose-dependent reduction in blood pressure. fda.goveuropa.eu This antihypertensive effect is achieved without inducing reflex tachycardia. europa.eu

Time-Course of Pharmacological Effects

The antihypertensive action of azilsartan medoxomil is characterized by a rapid onset and long duration. In spontaneously hypertensive rats, a minimally effective dose of 0.1 mg/kg significantly reduced blood pressure, and the effect persisted for 24 hours at a dose of 1 mg/kg. fda.goveuropa.eu Studies involving repeated oral administration over 14 days in SHR confirmed a sustained, dose-related reduction in blood pressure. fda.gov Importantly, no rebound hypertension was observed after the cessation of treatment. europa.eu The relationship between drug concentration and the time course of the blood pressure-lowering effect has been successfully characterized in rats using pharmacokinetic-pharmacodynamic (PK-PD) indirect response models. nih.govresearchgate.net

Relationship Between Prodrug Exposure and Active Drug Response

Information detailing the direct relationship between the systemic exposure to 3-Hydroxy-2-oxobutyl azilsartan ester and the subsequent concentration and therapeutic response of the active moiety, azilsartan, is not available in the reviewed sources. For a prodrug, establishing this relationship is a critical step in development. It involves characterizing how efficiently the prodrug is converted to the active drug and how this conversion influences the onset, magnitude, and duration of the pharmacological effect. Such studies are fundamental to understanding the therapeutic potential and dosing rationale for a new chemical entity.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Studies

The development and application of pharmacokinetic-pharmacodynamic (PK-PD) models are instrumental in drug development for quantitatively describing the relationship between drug concentration and its effect over time.

Development of PK-PD Models to Describe Drug Action

There are no specific PK-PD models described in the public domain for this compound. Generally, for antihypertensive agents like azilsartan, PK-PD models are developed to link the plasma concentrations of the active drug to the observed reduction in blood pressure. nih.gov These models, often indirect response models, help to characterize the time course of the drug's effect and can simulate the outcomes of different dosing regimens. researchgate.net

Quantitative Analysis of Prodrug-to-Drug Conversion Dynamics

A quantitative analysis of the dynamics of conversion from this compound to azilsartan is not publicly documented. This analysis would typically involve measuring the concentrations of both the prodrug and the active drug in plasma and potentially in tissues over time in preclinical species. The data would be used to model the rate and extent of the conversion, identifying the enzymes and tissues involved in the hydrolysis of the ester bond to release the active azilsartan. This information is vital for predicting the pharmacokinetic behavior of the prodrug in humans.

Analytical Methodologies for 3 Hydroxy 2 Oxobutyl Azilsartan Ester and Its Metabolites

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental in the separation, identification, and quantification of drug substances and their impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods utilized for the analysis of azilsartan (B1666440) and its esters.

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of azilsartan medoxomil and its related compounds. nih.govrjptonline.org These methods are designed to be simple, rapid, accurate, and precise. rjptonline.org

A typical HPLC method involves a C18 column as the stationary phase. nih.govijper.org The mobile phase composition is a critical parameter that is optimized to achieve adequate separation of the analyte from its impurities and degradation products. Common mobile phase constituents include buffers like potassium dihydrogen phosphate or ammonium acetate, and organic modifiers such as acetonitrile and methanol. rjptonline.orgjetir.org The pH of the buffer is often adjusted to control the ionization of the analytes and improve peak shape. ijper.orgiajps.com

For instance, one method utilizes a mobile phase of potassium dihydrogen phosphate buffer (pH adjusted to 4.0) and acetonitrile in a 60:40 ratio, with a flow rate of 1.0 mL/min and UV detection at 248 nm. rjptonline.org Another method employs a gradient elution with a mobile phase consisting of a buffer, methanol, and acetonitrile (60:30:10 v/v/v) at a flow rate of 1.0 ml/min and detection at 243 nm. ijirmf.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govrjptonline.org Linearity is typically established over a concentration range, and the correlation coefficient (r²) is determined to be close to 0.999. ijper.orgjetir.org

Interactive Table: HPLC Method Parameters for Azilsartan Medoxomil Analysis

ParameterCondition 1 rjptonline.orgCondition 2 ijirmf.comCondition 3 ijper.org
ColumnHypersil BDS C18 (250x4.6 mm, 5µ)Develosil ODS HG-5 RP C18 (15 cm x 4.6mm, 5µm)C18 column (4.6 mm X 250 mm)
Mobile PhasePotassium dihydrogen phosphate buffer (pH 4.0): Acetonitrile (60:40)Buffer: Methanol: Acetonitrile (60:30:10 v/v/v)Methanol: Phosphate buffer (0.1% OPA, pH 3.2) (70:30 v/v)
Flow Rate1.0 mL/min1.0 ml/ min1 mL/min
Detection Wavelength248 nm243 nm249 nm
Retention Time3.8 minNot SpecifiedNot Specified
Linearity Range10-60 µg/mLNot Specified2-10 µg/mL

LC-MS/MS has emerged as a powerful tool for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices. nih.gov This technique is also instrumental in the identification and structural elucidation of unknown impurities and degradation products. nih.gov

For the analysis of azilsartan and its impurities, LC-MS/MS methods often employ an electrospray ionization (ESI) source. nih.govamazonaws.com The separation is typically achieved on a C18 column with a gradient elution using a mobile phase containing an ammonium salt buffer and an organic solvent like acetonitrile. google.com

One study describes an LC-MS/MS method for detecting unknown impurities of azilsartan using a quadrupole time-of-flight (Q-TOF) mass spectrometer. google.com Another sensitive LC-MS/MS method has been developed for the quantification of two potential genotoxic impurities in azilsartan, utilizing the multiple reaction monitoring (MRM) mode for enhanced selectivity. amazonaws.com

Stability-Indicating Analytical Methods

Stability-indicating methods are crucial for assessing the intrinsic stability of a drug substance and for monitoring the formation of degradation products over time. These methods are developed by subjecting the drug to various stress conditions as mandated by ICH guidelines. nih.goviajps.com

Forced degradation studies involve exposing the drug substance to hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions. iajps.comnih.gov The goal is to generate potential degradation products and demonstrate the specificity of the analytical method in separating them from the parent drug. iajps.com

Azilsartan medoxomil has been shown to be susceptible to degradation under various stress conditions. oup.com Significant degradation is often observed in acidic, basic, and oxidative environments. oup.comomicsonline.org For instance, acid degradation may be carried out using 0.1N HCl, while base degradation can be induced with 0.01N NaOH. oup.com Oxidative stress is typically applied using hydrogen peroxide. oup.comomicsonline.org Photostability is assessed by exposing the drug to UV and fluorescent light. omicsonline.org

Interactive Table: Forced Degradation Conditions for Azilsartan Medoxomil

Stress ConditionReagent/ConditionObservationReference
Acid Hydrolysis0.1 N HCl at 25°C for 16 hSignificant degradation oup.com
Base Hydrolysis0.01 N NaOH at 25°C for 10 minSignificant degradation oup.com
Neutral HydrolysisWater at 60°C for 1 hDegradation observed oup.com
Oxidation1% H₂O₂ at 25°C for 1 hSignificant degradation oup.com
PhotolysisUV light (200 W h/m²) and visible light (1.2 million lux hours)Slight degradation oup.com
Thermal105°C for 2 daysDegradation observed alliedacademies.org

Following forced degradation, the resulting products are separated and identified. LC-MS/MS is a key technique for this purpose, providing mass-to-charge ratio (m/z) and fragmentation data that help in proposing the structures of the degradation products. nih.gov

Studies on azilsartan medoxomil have identified several degradation products under different stress conditions. nih.govnih.gov For example, under acidic hydrolysis, degradation can occur at the enolic ether and ester bonds. omicsonline.org In alkaline conditions, hydrolysis of the ester linkage is a common degradation pathway. omicsonline.org The structures of these degradation products are elucidated using tandem mass spectrometry (MS/MS) experiments and accurate mass data. nih.gov

Quantification in Biological Matrices (Preclinical Samples)

The quantification of drug candidates and their metabolites in biological matrices such as plasma is a critical component of preclinical studies. LC-MS/MS is the preferred method for such bioanalytical applications due to its high sensitivity, specificity, and speed. nih.gov

While specific methods for the quantification of "3-Hydroxy-2-oxobutyl azilsartan ester" in preclinical samples are not detailed in the provided search results, general methodologies for quantifying azilsartan and related compounds in plasma have been developed. These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances from the biological matrix. An internal standard is used to ensure accuracy and precision. The analysis is then performed by LC-MS/MS, often in the MRM mode for selective quantification.

Sample Preparation Techniques for Plasma and Tissue Samples

Effective sample preparation is crucial to remove interfering substances from biological matrices and to concentrate the analyte of interest. For azilsartan and its metabolites, including this compound, several techniques are employed for plasma and tissue samples.

Liquid-Liquid Extraction (LLE) : This is a common technique used to extract azilsartan and its metabolites from plasma. nih.gov The process involves adding an immiscible organic solvent to the plasma sample. After vortexing and centrifugation, the analytes partition into the organic layer, which is then separated and evaporated. The residue is reconstituted in the mobile phase for analysis. This method has proven effective for cleaning up samples for LC-MS/MS analysis, yielding mean extraction recoveries of approximately 80%. nih.gov A two-step LLE protocol can also enhance the coverage of the metabolome in serum samples. nih.gov

Protein Precipitation (PP) : This is a simpler and faster technique compared to LLE. mdpi.comnih.gov It involves adding a precipitating agent, such as acetonitrile or a mixture of methanol and ethanol, to the plasma sample to denature and precipitate proteins. mdpi.comnih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. Acetonitrile has been found to be a highly effective precipitating agent, providing recoveries greater than 80% with a coefficient of variation below 6%. nih.gov This method is frequently used for preparing samples for LC-MS/MS analysis. mdpi.com

Solid-Phase Extraction (SPE) : This technique offers a more selective sample cleanup. ijms.co.inresearchgate.net Plasma samples, often spiked with an internal standard, are passed through an SPE cartridge. ijms.co.in Interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. SPE has been successfully used for the quantification of azilsartan medoxomil potassium in human plasma, with reported recoveries around 93.7%. ijms.co.inresearchgate.net

The choice of technique depends on the required sensitivity, selectivity, and the nature of the analytical method being used, such as HPLC or LC-MS/MS. mdpi.comeuropa.eu

Method Validation for Accuracy, Precision, and Sensitivity

Analytical methods for this compound and related compounds must be validated according to International Council for Harmonisation (ICH) guidelines to ensure their reliability. ukaazpublications.comjyoungpharm.org Validation encompasses several key parameters: accuracy, precision, and sensitivity.

Accuracy : Accuracy is determined by recovery studies and reflects the closeness of the measured value to the true value. For azilsartan medoxomil, accuracy is often assessed by spiking a blank matrix with known concentrations of the analyte at different levels (e.g., 80%, 100%, 120%). ukaazpublications.comijtsrd.com The percentage recovery is then calculated. Validated methods for azilsartan and its related compounds consistently show high accuracy, with recovery values typically falling within the 98-102% range. jyoungpharm.org For instance, one HPLC method reported percentage recoveries between 99.50% and 101.20%. ukaazpublications.com

Precision : Precision measures the repeatability of the method. It is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ukaazpublications.comijper.org Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For methods analyzing azilsartan, intra-day and inter-day precision %RSD values are consistently below the acceptable limit of 2%. ukaazpublications.comjyoungpharm.org For example, one study reported intra-day %RSD values from 0.62% to 1.18% and inter-day values from 1.42% to 1.54%. ukaazpublications.com

Sensitivity : The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). ijper.org LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. ukaazpublications.com These values are crucial for analyzing the low concentrations of metabolites often found in biological samples. Validated HPLC and UPLC methods for azilsartan have demonstrated high sensitivity.

Table 1: Sensitivity of Various Analytical Methods for Azilsartan

Analytical Method LOD (µg/mL) LOQ (µg/mL) Reference
HPLC 0.56 1.70 ukaazpublications.com
HPLC 0.01 0.04 ijper.org
HPLC 0.0186 0.0613 jyoungpharm.org
HPLC 0.1575 0.4775
HPLC 0.08 0.26 jetir.org
UPLC 1.2 4.0 japsonline.com

Linearity is another critical validation parameter, and for azilsartan analysis, methods typically show excellent linearity with correlation coefficients (r²) greater than 0.999. ukaazpublications.comjyoungpharm.orgijper.org

Reference Standards and Analytical Impurity Preparation

The availability of high-purity reference standards is a prerequisite for the accurate quantification of this compound and for the identification and control of impurities in the active pharmaceutical ingredient (API). synthinkchemicals.com

Reference Standards : this compound is available as a pharmaceutical reference standard from specialized suppliers. synzeal.com These standards are essential for method development, validation, and quality control (QC) studies. synthinkchemicals.comsynzeal.com They are supplied with a detailed Certificate of Analysis (COA) that includes data on their structural characterization and purity, ensuring compliance with regulatory requirements. synzeal.com

Analytical Impurity Preparation : The synthesis and characterization of potential impurities and metabolites, such as this compound, are crucial aspects of drug development. researchgate.netumlub.pl The presence of impurities can affect the quality and safety of drug products. Synthetic routes for azilsartan and its related substances have been described in the literature. researchgate.net For instance, the synthesis of azilsartan medoxomil involves multiple steps, starting from 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate, which is then reacted with hydroxylamine hydrochloride. Subsequent reactions involving ethyl chloroformate, hydrolysis, and reaction with chloromethyl-5-methyl-1, 3-dioxol-2-one lead to the final product. During this process, various related substances can be formed. researchgate.netumlub.plresearchgate.net

Patents also describe methods for preparing specific impurities, such as the azilsartan tetramer impurity, which involves reacting azilsartan with an organic base in the presence of DMAP and p-toluenesulfonyl chloride. google.com These synthesized impurities are characterized using techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and HPLC, and then used as reference standards for analytical monitoring. researchgate.net

Table 2: Mentioned Compound Names

Compound Name
This compound
Acetonitrile
Azilsartan
Azilsartan medoxomil
Azilsartan medoxomil potassium
Chloromethyl-5-methyl-1, 3-dioxol-2-one
1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate
DMAP (4-Dimethylaminopyridine)
Ethanol
Ethyl chloroformate
Hydroxylamine hydrochloride
Methanol
p-toluenesulfonyl chloride

Future Research Directions and Translational Perspectives

Exploration of Novel Ester Prodrug Strategies for Azilsartan (B1666440)

The success of azilsartan medoxomil has paved the way for the exploration of other ester-based prodrugs to further refine the pharmacokinetic profile of azilsartan. Future research in this area is likely to focus on synthesizing and evaluating a diverse range of ester promoieties. The goal is to identify novel esters that can offer advantages over the current medoxomil ester, such as enhanced enzymatic or chemical lability, leading to more rapid and complete conversion to the active azilsartan moiety.

One promising avenue is the investigation of ester prodrugs with varying chain lengths and branching, which can influence both lipophilicity and susceptibility to esterase-mediated hydrolysis. The chemical stability of ester prodrugs across different pH ranges is a critical factor, as is their resistance to premature hydrolysis in the gastrointestinal tract, which can impact oral bioavailability. An ideal ester prodrug would exhibit high stability during absorption, followed by swift and quantitative conversion to azilsartan in the systemic circulation. The manipulation of electronic and steric properties of the ester group will be a key strategy in achieving this desired balance.

Design and Evaluation of Multi-Component Prodrugs

A particularly innovative approach in prodrug design is the development of multi-component prodrugs, also known as mutual prodrugs or co-drugs. This strategy involves covalently linking azilsartan to another pharmacologically active agent, creating a single chemical entity. This approach holds the potential for synergistic therapeutic effects and can simplify treatment regimens.

A compelling example of this strategy is the development of prodrugs of azilsartan that also act as nitric oxide (NO) donors. Such compounds could offer the dual benefits of angiotensin II receptor blockade from azilsartan and the vasodilatory and platelet-inhibitory effects of nitric oxide. This could be particularly advantageous in managing hypertension and its cardiovascular complications.

Another area of exploration is the creation of mutual prodrugs of azilsartan with non-steroidal anti-inflammatory drugs (NSAIDs). The rationale for this combination is to provide both antihypertensive and anti-inflammatory actions, which could be beneficial in conditions where both pathologies coexist. The design of these mutual prodrugs would need to ensure that the linkage is stable until it reaches the target site, where it would then be cleaved to release both active drugs.

Advanced Analytical Techniques for Prodrug and Metabolite Profiling

The development and optimization of azilsartan prodrugs are heavily reliant on robust analytical methodologies for the accurate quantification of the prodrug, the active metabolite (azilsartan), and other related substances, including 3-Hydroxy-2-oxobutyl azilsartan ester. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) has proven to be a powerful tool for the simultaneous determination of azilsartan and its metabolites in biological matrices such as plasma.

Future advancements in this area will likely involve the refinement of these techniques to achieve even greater sensitivity and selectivity. The use of ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved resolution. Furthermore, the application of high-resolution mass spectrometry (HRMS) can aid in the identification and structural elucidation of novel metabolites and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy will also continue to play a crucial role in the definitive structural characterization of synthesized prodrugs and their byproducts.

A comprehensive understanding of the degradation pathways of azilsartan prodrugs under various stress conditions (e.g., hydrolytic, oxidative, photolytic) is essential for ensuring the quality and stability of pharmaceutical formulations. Stability-indicating assay methods developed using these advanced analytical techniques will be critical for regulatory approval and quality control.

Analytical TechniqueApplication in Azilsartan Prodrug ResearchKey Advantages
HPLC/UHPLC-MS/MS Quantitative analysis of azilsartan, its prodrugs, and metabolites in biological fluids.High sensitivity, selectivity, and throughput.
High-Resolution Mass Spectrometry (HRMS) Identification and structural elucidation of unknown metabolites and degradation products.Accurate mass measurements for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural characterization of synthesized compounds.Provides detailed structural information.

Integration of In Vitro, In Silico, and Preclinical Data for Comprehensive Prodrug Optimization

The optimization of azilsartan prodrugs is a multifactorial process that can be significantly enhanced by the integration of data from various sources. In silico modeling, in vitro assays, and preclinical animal studies each provide valuable insights that, when combined, can lead to a more rational and efficient drug development process.

In silico approaches, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the physicochemical properties and biological activities of novel prodrug candidates before their synthesis. These computational models can help in the selection of the most promising promoieties for further investigation.

Physiologically based pharmacokinetic (PBPK) modeling is another powerful in silico tool that can simulate the absorption, distribution, metabolism, and excretion (ADME) of azilsartan and its prodrugs in virtual patient populations. By integrating drug-specific parameters with physiological data, PBPK models can predict pharmacokinetic profiles and potential drug-drug interactions, thereby guiding the design of clinical trials.

In vitro studies, such as metabolic stability assays in liver microsomes and plasma, are essential for evaluating the rate and extent of prodrug conversion. These data, when integrated with preclinical pharmacokinetic studies in animal models, provide a more complete picture of the prodrug's behavior in vivo.

Potential Applications Beyond Antihypertensive Therapy

While azilsartan is primarily recognized for its antihypertensive effects, a growing body of preclinical evidence suggests that it may have therapeutic potential in other areas. This opens up exciting possibilities for the development of azilsartan prodrugs for new indications.

Neuroprotection: Studies have indicated that azilsartan may offer neuroprotective effects in the context of cerebral ischemia and Alzheimer's disease. researchgate.netresearchgate.netnih.govumlub.plresearchgate.netnih.gov Research in animal models has shown that azilsartan can reduce brain injury and improve neurological outcomes following ischemic events. researchgate.netnih.gov In models of Alzheimer's-like pathology, azilsartan has been observed to improve cognitive function and reduce the accumulation of amyloid-beta plaques. researchgate.netumlub.pl The development of prodrugs that can enhance the delivery of azilsartan to the central nervous system could be a promising strategy for these conditions.

Metabolic and Liver Diseases: Preclinical research has also explored the effects of azilsartan in the context of non-alcoholic fatty liver disease (NAFLD). nih.govbioworld.com Studies in animal models of NAFLD have shown that azilsartan can improve liver function and reduce hepatic steatosis. nih.govbioworld.com These findings suggest that azilsartan prodrugs could be investigated for their potential to treat metabolic disorders.

Potential Therapeutic AreaPreclinical Findings for Azilsartan
Neuroprotection (Cerebral Ischemia) Reduced brain injury and improved neurological outcomes in animal models. researchgate.netnih.gov
Neuroprotection (Alzheimer's Disease) Improved cognitive function and reduced amyloid-beta plaque formation in animal models. researchgate.netumlub.pl
Non-Alcoholic Fatty Liver Disease (NAFLD) Improved liver function and reduced hepatic steatosis in animal models. nih.govbioworld.com

Challenges and Opportunities in Prodrug Development for Azilsartan Derivatives

The development of novel prodrugs for azilsartan, while promising, is not without its challenges. The synthesis of these compounds can be complex, often requiring multi-step processes and careful control of impurities. The stability of ester prodrugs can be a significant hurdle, as they can be susceptible to hydrolysis, which can impact their shelf-life and bioavailability. japsonline.com

Formulation development also presents challenges, as the physicochemical properties of the prodrug may differ significantly from the parent compound. Ensuring adequate solubility and dissolution of the prodrug is crucial for consistent oral absorption.

Despite these challenges, the opportunities in this field are substantial. The development of a novel ester prodrug with an improved pharmacokinetic profile could lead to enhanced therapeutic efficacy and patient compliance. The creation of multi-component prodrugs offers the potential for synergistic effects and simplified treatment regimens. Furthermore, the exploration of new therapeutic applications for azilsartan derivatives could address unmet medical needs in areas beyond hypertension. The intellectual property landscape for azilsartan derivatives also presents opportunities for innovation and the development of new chemical entities. greyb.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-2-oxobutyl azilsartan ester, and how do they align with established protocols for azilsartan derivatives?

  • Methodological Answer : The synthesis of azilsartan-related esters typically involves multi-step reactions, including condensation, cyclization, and esterification. For example, azilsartan medoxomil synthesis (a related prodrug) uses methyl ester intermediates and hydroxylamine hydrochloride for amidoxime formation, followed by cyclization (Scheme 1 in ). Similar approaches can be adapted for 3-hydroxy-2-oxobutyl ester synthesis by substituting reagents (e.g., using 3-hydroxy-2-oxobutyl chloride instead of ethyl chloroformate). Key steps include optimizing reaction conditions (temperature, solvent) and purification via column chromatography .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles and conformations. For azilsartan derivatives, SCXRD revealed torsional angles between benzimidazole and oxadiazole rings (e.g., 59.36° in molecule A vs. 58.45° in molecule B) ( ).
  • NMR spectroscopy : Confirms ester linkage and hydroxyl group positioning. For impurities like Azilsartan Impurity 7 (structurally similar), 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are standard ( ).
  • High-performance liquid chromatography (HPLC) : Validates purity, with methods adapted from azilsartan medoxomil protocols (e.g., C18 columns, acetonitrile-phosphate buffer mobile phase) ( ).

Q. How does the solubility profile of this compound compare to azilsartan and its prodrugs?

  • Methodological Answer : Azilsartan’s poor solubility (<10 µg/mL in water) is improved via ester prodrugs (e.g., azilsartan medoxomil) or solid dispersions (). For 3-hydroxy-2-oxobutyl ester, solubility can be assessed using shake-flask methods in biorelevant media (pH 1.2–6.8). Comparative studies should include dissolution testing (e.g., USP Apparatus II at 50 rpm) and analyze data via similarity factor (f2f_2) against azilsartan medoxomil ().

Advanced Research Questions

Q. How can a 3² factorial design optimize the formulation of this compound to enhance dissolution rates?

  • Methodological Answer : A 3² factorial design (as used for azilsartan solid dispersions) evaluates two independent variables (e.g., polymer concentration, drug loading) at three levels. For example:

  • Independent variables : Polymer (Soluplus®) at 40, 60, 80 mg; drug at 35, 40, 45 mg.
  • Responses : Solubility (µg/mL) and % drug dissolved in 30 min.
    Statistical software (e.g., Design-Expert®) identifies significant factors and interactions. Response surface models (e.g., quadratic) predict optimal conditions ().

Q. What strategies resolve contradictions in stability data between polymorphic forms of azilsartan esters?

  • Methodological Answer : Polymorph stability (e.g., Type I vs. II azilsartan) depends on environmental factors. Accelerated stability studies (40°C/75% RH) over 6 months, paired with powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), identify phase transitions. For 3-hydroxy-2-oxobutyl ester, monitor degradation products (e.g., free azilsartan) via HPLC-MS. Conflicting data may arise from solvent residues; control via Karl Fischer titration ( ).

Q. How can impurity profiling of this compound align with ICH guidelines for azilsartan-related substances?

  • Methodological Answer :

  • Identification : Use LC-MS/MS to detect impurities (e.g., Azilsartan Impurity 7, CAS 1403474-76-9) at thresholds ≥0.10% ( ).
  • Quantification : Develop a gradient HPLC method with UV detection (230 nm), validated for specificity, linearity (R² >0.999), and precision (%RSD <2.0).
  • Toxicological assessment : Refer to structurally similar impurities (e.g., azilsartan medoxomil O-desethyl) for genotoxicity predictions ( ).

Q. What role do π-π stacking and hydrogen bonding play in the crystallographic stability of this compound?

  • Methodological Answer : SCXRD analysis of azilsartan methyl ester revealed intermolecular N-H⋯N (2.89 Å) and C-H⋯O (2.76 Å) hydrogen bonds, plus π-π stacking (3.8 Å between benzimidazole rings) ( ). For 3-hydroxy-2-oxobutyl ester, simulate packing motifs using Mercury® software and compare experimental PXRD patterns to predict stability against hygroscopicity or mechanical stress ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.